molecular formula C5H11NO3 B1212452 3-Hydroxynorvaline CAS No. 2280-42-4

3-Hydroxynorvaline

Cat. No. B1212452
CAS RN: 2280-42-4
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxynorvaline has been explored through various methods, highlighting its importance in research and potential applications. Valachová et al. (2019) reported the total syntheses of enantiomerically pure 3-Hydroxynorvaline, utilizing a chromatography-free route based on the construction of highly enantiomerically enriched substituted α-amino-γ-oxopentanoic acid (Valachová et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Hydroxynorvaline is crucial for understanding its reactivity and interactions. While specific studies focusing on the detailed molecular structure analysis of 3-Hydroxynorvaline are not highlighted here, the general structural insights are derived from its synthesis pathways and chemical properties discussions, indicating the importance of its hydroxyl and amino groups in its reactivity and function.

Chemical Reactions and Properties

3-Hydroxynorvaline's chemical reactions and properties are significant for its potential applications. Its ability to inhibit the assembly and secretion of procollagen by incorporating into tRNA highlights its biochemical significance, as detailed by Christner et al. (1975), where hydroxynorvaline was shown to competitively inhibit the activation of threonine and valine, affecting procollagen synthesis (Christner et al., 1975).

Scientific Research Applications

Inhibition of Procollagen Assembly and Secretion

3-Hydroxynorvaline has been found to inhibit the activation of threonine and valine, specifically affecting the incorporation of these amino acids into procollagen. This inhibition leads to a decrease in the incorporation of threonine into nondialyzable protein and a reduction in the secretion of procollagen. The alteration in the conformation of the propeptide extension by 3-hydroxynorvaline disrupts the normal assembly and recognition of procollagen molecules, resulting in decreased synthesis and assembly of disulfide-linked, triple helical molecules (Christner et al., 1975).

Stress-Induced Accumulation in Plants

3-Hydroxynorvaline accumulates in maize leaves in response to insect feeding and abiotic stress. This accumulation is significant and is associated with the inhibition of insect reproduction, suggesting a protective role for the plant against stressors (Yan et al., 2014).

Teratogenic Effects in Embryos

Research on chicken and mouse embryos has shown that 3-hydroxynorvaline can cause embryotoxic effects such as growth retardation and increased incidence of congenital defects. These effects are dose-dependent and signify the teratogenic potential of 3-hydroxynorvaline in embryonic development (Louw et al., 2005).

Antiviral Properties

3-Hydroxynorvaline has been observed to inhibit herpesvirus DNA replication, specifically affecting herpesvirus DNA polymerase and thymidine kinase activities. This inhibition suggests potential applications as an antiviral compound, particularly in targeting viral DNA synthesis (Massare & Blough, 1987).

Effects on Collagen Production and Degradation

Studies have shown that 3-hydroxynorvaline can increase the intracellular degradation of collagen in human fetal lung fibroblasts. This effect is linked to the analog's interference with the association of pro-alpha chains and its impact on the synthesis of collagen, suggesting potential applications in studying collagen-related disorders (Barile et al., 1989).

Inhibition of Glycosylation in Protein Synthesis

3-Hydroxynorvaline has been shown to inhibit asparagine-linked glycosylation in protein synthesis by incorporating into nascent peptide chains. This incorporation disrupts the recognition and processing of glycoproteins, which could have implications for understanding and manipulating protein synthesis processes (Hortin & Boime, 1980).

Safety And Hazards

3-Hydroxynorvaline is known to be toxic to mammalian cells and displays antiviral properties . It is embryotoxic and teratogenic, presumably via incorporation into proteins .

properties

IUPAC Name

2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxynorvaline

CAS RN

2280-42-4, 34042-00-7
Record name 3-Hydroxynorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-42-4
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Record name 3-Hydroxynorvaline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-beta-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-Hydroxynorvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
R Louw - 2004 - repository.nwu.ac.za
Neural tube defects (NTD) are a group of folate-responsive congenital defects that occur relatively frequently in humans. NTD display a multi-factorial aetiology, resulting from a complex …
Number of citations: 1 repository.nwu.ac.za
R Louw, HC Potgieter, W Vorster - Amino acids, 2005 - Springer
… The effect of 3-hydroxynorvaline on different parameters of the 10-day old chicken embryo: (… embryos treated with different concentrations of 3-hydroxynorvaline. The HNV concentration …
Number of citations: 7 link.springer.com
DM Reddy, PF Crain, CG Edmonds… - Nucleic acids …, 1992 - academic.oup.com
… The amino acid side chain was characterized as 3-hydroxynorvaline (3) by gas chromatography-mass spectrometry of the trimethylsilyl derivative after cleavage from 1 and 2 by …
Number of citations: 44 academic.oup.com
M Hentze, A Hasilik, K Von Figura - Archives of biochemistry and …, 1984 - Elsevier
… These results clearly indicate that incorporation of /3-hydroxynorvaline into cathepsin D polypeptides reduces their stability within the lysosomes. Interestingly, the enhanced …
Number of citations: 55 www.sciencedirect.com
EM Danielsen - Journal of Biological Chemistry, 1990 - Elsevier
… severely, whereas 3-hydroxynorvaline and thialysine caused … in fact, only 3-hydroxynorvaline caused a moderate reduction … analogs, only 3-hydroxynorvaline caused electrophoretically …
Number of citations: 20 www.sciencedirect.com
K Yoneda, H Sakuraba, T Araki, T Ohshima - pfwww.kek.jp
… ThrDH-NAD+, L-ThrDH in complex with NAD+ and pyruvate, Y137F inactive mutant in complex with NAD+ and L-threonine, and Y137F in complex with NAD+ and L-3-hydroxynorvaline …
Number of citations: 0 pfwww.kek.jp
L Davis - Journal of Biological Chemistry, 1979 - Elsevier
GThreonine dehydratase catalyzes the nonoxidative conversion of/Y-substituted amino acids to cr-keto acids. In this manuscript the nature of the nucleophiles which are eliminated is …
Number of citations: 2 www.sciencedirect.com
R Mankovitz, HL Segal - Biochemistry, 1969 - ACS Publications
… 3-hydroxynorvaline inhibition. We thus conclude that serine binding is isosteric rather than allosteric. The abilityof the liberators of threonine inhibition to activate the reactionin the …
Number of citations: 7 pubs.acs.org
H Misono, I Kato, K Packdibamrung… - Applied and …, 1993 - Am Soc Microbiol
… In addition to D-threonine, D-threo-3-phenylserine, D-threo-3-thienylserine, and D-threo-3-hydroxynorvaline were also substrates. However, the other isomers of threonine and 3-…
Number of citations: 18 journals.asm.org
K Packdibamrung, H Misono, M Harada… - The Journal of …, 1993 - jstage.jst.go.jp
… HPLC Analyses of the Reaction Mixtures-When DL threo./3-thienylserine and DL-threo-/3-hydroxynorvaline were used as substrates, to confirm that only their D forms were substrates, …
Number of citations: 13 www.jstage.jst.go.jp

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